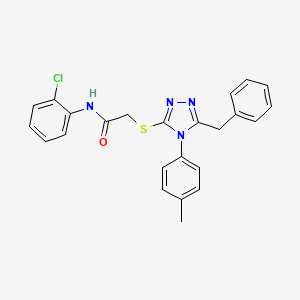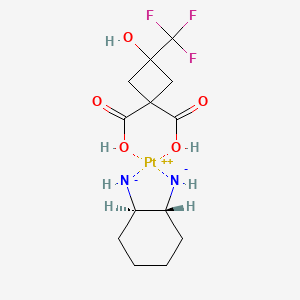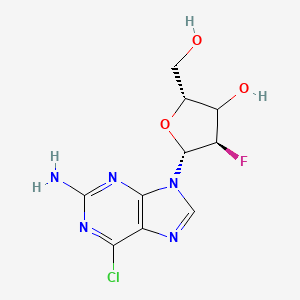
KRAS G12C inhibitor 58
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 58 is a compound designed to target the KRAS G12C mutation, a common oncogenic driver mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby providing a potential therapeutic option for patients with KRAS G12C-mutated cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 58 involves a series of chemical reactions to construct the desired molecular structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free reactions, chromatography-free purification methods, and efficient reaction conditions to improve overall yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 58 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert specific functional groups to their desired forms.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce substituents to the core structure.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include the intermediate compounds that are further modified to yield the final this compound. These intermediates typically contain the core tetrahydropyridopyrimidine structure with various functional groups attached .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and selectivity of KRAS G12C inhibitors.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent for KRAS G12C-mutated cancers
Mecanismo De Acción
KRAS G12C inhibitor 58 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound conformation, preventing the exchange with GTP and thus inhibiting the activation of downstream signaling pathways. The inhibition of KRAS signaling leads to reduced cell proliferation and tumor growth .
Comparación Con Compuestos Similares
KRAS G12C inhibitor 58 can be compared with other similar compounds, such as:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Fulzerasib: Recently approved in China for the treatment of KRAS G12C-mutated non-small cell lung cancer.
Uniqueness
This compound is unique in its specific binding interactions and molecular structure, which contribute to its potency and selectivity. Its distinct chemical modifications and functional groups differentiate it from other KRAS G12C inhibitors, potentially offering advantages in terms of efficacy and safety .
Propiedades
Fórmula molecular |
C51H64ClF4N9O8S |
|---|---|
Peso molecular |
1074.6 g/mol |
Nombre IUPAC |
(3R)-1-[(2S)-2-chloro-2-fluoroacetyl]-N-[(2S)-1-[[(7R,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-ylpyridin-3-yl]-17,17-dimethyl-8,14-dioxo-21-(2,2,2-trifluoroethyl)-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C51H64ClF4N9O8S/c1-28(2)42(61(6)46(67)31-12-14-63(24-31)48(69)44(52)53)45(66)59-37-21-40-58-38(25-74-40)30-10-11-39-33(19-30)35(22-50(4,5)27-73-49(70)36-9-8-13-65(60-36)47(37)68)43(64(39)26-51(54,55)56)34-20-32(62-15-17-72-18-16-62)23-57-41(34)29(3)71-7/h10-11,19-20,23,25,28-29,31,36-37,42,44,60H,8-9,12-18,21-22,24,26-27H2,1-7H3,(H,59,66)/t29-,31+,36-,37+,42-,44+/m0/s1 |
Clave InChI |
KDHLCKSULTVNFP-SGVGZKEWSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=N1)N2CCOCC2)C3=C4CC(COC(=O)[C@@H]5CCCN(N5)C(=O)[C@@H](CC6=NC(=CS6)C7=CC4=C(N3CC(F)(F)F)C=C7)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H]8CCN(C8)C(=O)[C@@H](F)Cl)(C)C)OC |
SMILES canónico |
CC(C)C(C(=O)NC1CC2=NC(=CS2)C3=CC4=C(C=C3)N(C(=C4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C6=C(N=CC(=C6)N7CCOCC7)C(C)OC)CC(F)(F)F)N(C)C(=O)C8CCN(C8)C(=O)C(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)



![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)


